

Physical properties of 4'-Ethoxyacetophenone (melting point, boiling point)

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Compound of Interest

Compound Name: 4'-Ethoxyacetophenone

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An In-depth Technical Guide to the Physical Properties of **4'-Ethoxyacetophenone**

Introduction

4'-Ethoxyacetophenone is an aromatic ketone that serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and photoinitiators. A thorough understanding of its physical properties, particularly its melting and boiling points, is crucial for its handling, purification, and application in research and drug development. This guide provides a detailed overview of these properties, the experimental protocols for their determination, and logical workflows for these procedures.

Core Physical Properties

The melting and boiling points of **4'-Ethoxyacetophenone** are key indicators of its purity and are fundamental parameters for its application in synthesis and material science. These values are influenced by the compound's molecular weight, structure, and the intermolecular forces present.

Data Presentation: Melting and Boiling Points

The experimentally determined and estimated physical properties of **4'-Ethoxyacetophenone** are summarized in the table below. The data is collated from various chemical suppliers and databases, providing a reliable range for these values.

Physical Property	Value	Conditions
Melting Point	34 - 39 °C	Atmospheric Pressure
Boiling Point	268 - 269 °C	758 - 760 mmHg

Note: The ranges provided for the melting point reflect minor variations between different sources and purities.^{[1][2][3][4]} The boiling point is typically reported at or near standard atmospheric pressure.^{[2][3][4]} An estimated boiling point is 272.32 °C at 760.00 mm Hg.^[5]

Experimental Protocols

Accurate determination of melting and boiling points is essential for compound identification and purity assessment. The following sections detail the standard methodologies for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range.^[6]

Methodology: Capillary Method using a Digital Melting Point Apparatus

- Sample Preparation: A small quantity of dry, crystalline **4'-Ethoxyacetophenone** is finely powdered. The powder is then packed into a capillary tube, sealed at one end, to a height of approximately 2-3 mm.^[6]
- Apparatus Setup: The capillary tube containing the sample is placed into the heating block of a digital melting point apparatus (e.g., DigiMelt).^[6]
- Approximate Determination: If the melting point is unknown, a rapid heating ramp (10-20 °C per minute) is used to obtain an approximate value.^[6]
- Accurate Determination: A new sample is prepared and the apparatus is allowed to cool to at least 10-20 °C below the approximate melting point. The sample is then heated at a slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.^[6]

- Data Recording: The melting range is recorded from the temperature at which the first drop of liquid is observed (onset) to the temperature at which the entire sample has completely melted (clear point).

Boiling Point Determination

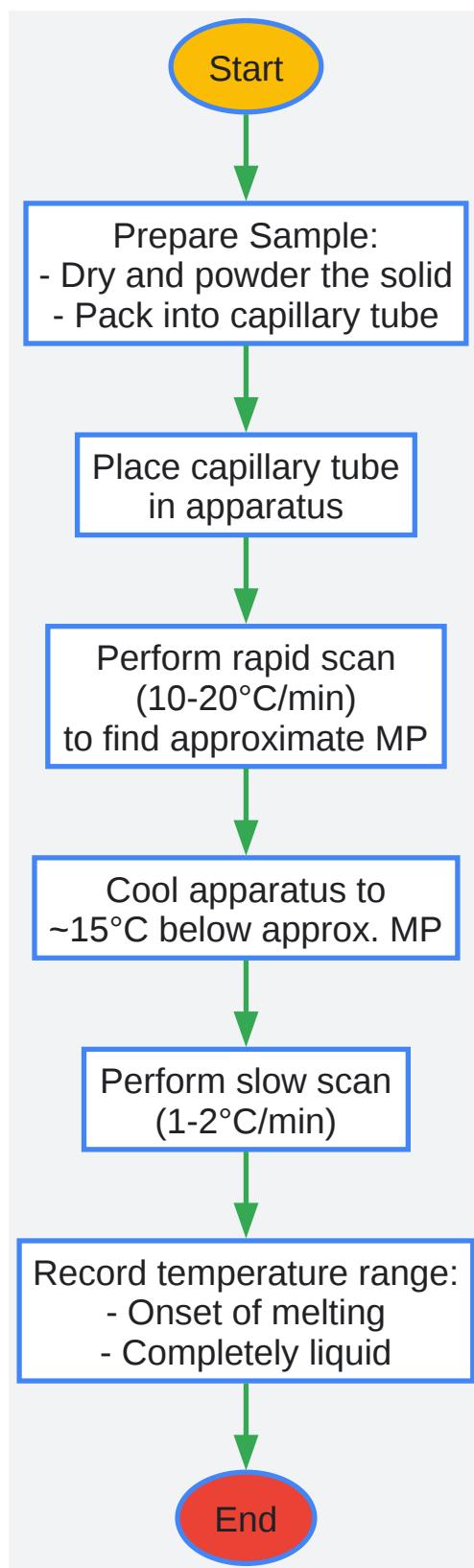
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. This temperature is highly dependent on the atmospheric pressure.

Methodology: Simple Distillation

- Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a collection flask.[7][8]
- Sample and Boiling Chips: Approximately 5-10 mL of **4'-Ethoxyacetophenone** is placed in the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.[7]
- Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid.[7]
- Heating: The flask is gently heated. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser where it liquefies.
- Data Recording: The temperature is recorded when it becomes constant. This stable temperature reading, observed while the liquid is actively distilling and condensing, is the boiling point of the substance at the recorded atmospheric pressure.[7][8]

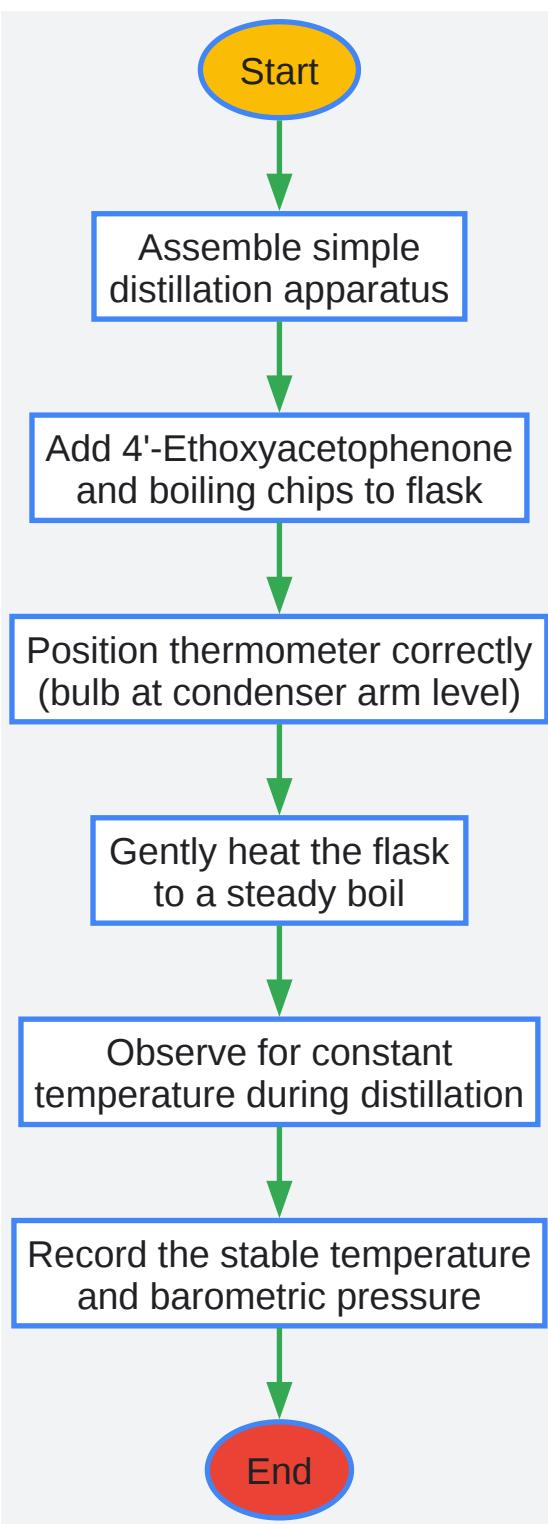
Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.



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Caption: Workflow for Melting Point Determination.



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Caption: Workflow for Boiling Point Determination.

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